An In-depth Technical Guide to the Chemistry of Pent-4-ynyl 4-methylbenzenesulfonate
An In-depth Technical Guide to the Chemistry of Pent-4-ynyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Pent-4-ynyl 4-methylbenzenesulfonate, a bifunctional reagent, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating a terminal alkyne and a tosylate leaving group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the practical insights and causalities behind experimental choices, empowering researchers to leverage this reagent's full potential in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Pent-4-ynyl 4-methylbenzenesulfonate, also known as 4-pentynyl p-tosylate, is a solid at room temperature with a molecular weight of 238.30 g/mol .[1] It is sparingly soluble in chloroform and methanol.[2] Due to its chemical nature as a tosylate, it is an alkylating agent and should be handled with appropriate safety precautions.
Table 1: Physicochemical Properties of Pent-4-ynyl 4-methylbenzenesulfonate
| Property | Value | Reference(s) |
| CAS Number | 77758-50-0 | [1] |
| Molecular Formula | C₁₂H₁₄O₃S | [1] |
| Molecular Weight | 238.30 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
| Storage | Store at -20°C in a freezer | [2] |
Safety and Handling:
As with all alkylating agents, pent-4-ynyl 4-methylbenzenesulfonate should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with copious amounts of water.[3] Contaminated clothing should be removed and washed before reuse.[3] For disposal, follow local regulations for chemical waste.[3]
Synthesis and Purification
The most common and efficient method for the synthesis of pent-4-ynyl 4-methylbenzenesulfonate is the reaction of pent-4-yn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds with high yield and is generally straightforward to perform.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful synthesis. The alcohol (pent-4-yn-1-ol) acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly for less reactive alcohols. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the tosyl chloride and the product. Performing the reaction at low temperatures (0 °C initially) helps to control the exothermic nature of the reaction and minimize side reactions.
Detailed Experimental Protocol: Synthesis of Pent-4-ynyl 4-methylbenzenesulfonate
This protocol is a representative procedure for the synthesis of pent-4-ynyl 4-methylbenzenesulfonate.
Materials:
-
Pent-4-yn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pent-4-yn-1-ol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Base and Catalyst: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.05 eq.).
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
Purification by Flash Column Chromatography
The crude pent-4-ynyl 4-methylbenzenesulfonate is typically purified by flash column chromatography on silica gel.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a suitable eluent system, such as a mixture of hexane and ethyl acetate.[6][7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[8][9]
-
Elution: Elute the column with the chosen solvent system.[10] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.[8]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pent-4-ynyl 4-methylbenzenesulfonate as a solid.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized pent-4-ynyl 4-methylbenzenesulfonate.
Table 2: Representative Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the aromatic protons of the tosyl group, the methyl group of the tosyl group, the methylene groups of the pentynyl chain, and the terminal alkyne proton.[11][12][13] |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the carbons of the pentynyl chain (including the two sp-hybridized carbons of the alkyne), and the carbon attached to the oxygen of the tosylate.[11][14] |
| FTIR | Characteristic absorption bands for the S=O stretching of the sulfonate group, C-O stretching, aromatic C-H stretching, aliphatic C-H stretching, and the terminal alkyne C≡C and C-H stretching.[15][16] |
Key Reactions and Applications in Drug Development
The dual functionality of pent-4-ynyl 4-methylbenzenesulfonate makes it a versatile tool in organic synthesis, particularly in the context of drug discovery and development.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne moiety of pent-4-ynyl 4-methylbenzenesulfonate is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[17] This reaction allows for the efficient and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-functionalized molecule. This strategy is widely used for bioconjugation, lead optimization, and the synthesis of complex drug candidates.
Diagram 1: Generalized Workflow for a CuAAC Reaction
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Detailed Experimental Protocol: CuAAC with Benzyl Azide
This protocol provides a general procedure for the CuAAC reaction.
Materials:
-
Pent-4-ynyl 4-methylbenzenesulfonate
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vial, dissolve pent-4-ynyl 4-methylbenzenesulfonate (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-BuOH and water.[18]
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (10 mol%) and CuSO₄·5H₂O (5 mol%).[18]
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.[18][19]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[18]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[18] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]
-
Purification: Purify the resulting triazole product by flash column chromatography.
Nucleophilic Substitution Reactions
The tosylate group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through Sₙ2 reactions.
Diagram 2: Nucleophilic Substitution of Pent-4-ynyl 4-methylbenzenesulfonate
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